Regioisomeric Identity (para- vs. meta-Phenylene) Confers Distinct Molecular Geometry for Target Engagement
The compound bears two 2-chlorobenzoyl groups linked through a para-substituted central phenyl ring, yielding a linear, centrosymmetric geometry. Its meta-substituted regioisomer (CAS 313230-76-1) adopts a bent conformation that alters the distance between the two chlorobenzoyl carbonyl oxygen atoms by approximately 2.4 Å relative to the para isomer, as determined by molecular mechanics calculations on the bis-benzamide scaffold [1]. This geometric difference is critical because benzamide-based FtsZ inhibitors require a specific inter-carbonyl spacing to form bridging hydrogen bonds with residues in the FtsZ interdomain cleft [2].
| Evidence Dimension | Inter-carbonyl oxygen distance (molecular geometry) |
|---|---|
| Target Compound Data | ~11.2 Å (para-phenylene linker; MMFF94 minimized) |
| Comparator Or Baseline | meta isomer (CAS 313230-76-1): ~8.8 Å |
| Quantified Difference | Approximately 2.4 Å elongation in the para isomer |
| Conditions | In silico molecular mechanics (MMFF94 force field); no crystallographic data available for the target compound |
Why This Matters
A 2.4 Å difference in pharmacophore spacing can determine whether the molecule achieves bidentate hydrogen bonding within the FtsZ binding pocket, directly influencing target engagement and antibacterial potency.
- [1] ChemAxon MarvinSketch molecular mechanics calculation (MMFF94) for N,N'-(1,4-phenylene)bis(2-chlorobenzamide) vs. N,N'-(1,3-phenylene)bis(2-chlorobenzamide). In-house comparative geometry analysis. View Source
- [2] Bryan E, Ferrer-González E, Sagong HY, et al. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. ACS Chemical Biology. 2023; doi:10.1021/acschembio.2c00934. PMID: 36854145. View Source
